molecular formula C19H22N2O7 B12193775 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B12193775
M. Wt: 390.4 g/mol
InChI Key: LVQAGLKXWGXUOK-UHFFFAOYSA-N
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Description

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound combines a coumarin moiety with a glycylglycine residue, potentially enhancing its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the following steps:

    Synthesis of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This intermediate can be synthesized by reacting 4-butyl-2-oxo-2H-chromen-7-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with Glycylglycine: The [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is then coupled with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The coumarin moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the coumarin structure can be reduced to hydroxyl groups.

    Substitution: The acyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated coumarin derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and microbial infections.

    Industry: Potential use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is likely related to its ability to interact with specific molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase. Additionally, the glycylglycine residue may enhance its binding affinity to certain proteins, potentially modulating their activity and affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A similar coumarin derivative with a methyl group instead of a butyl group.

    N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine: A similar compound with a single glycine residue.

Uniqueness

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to the presence of both a butyl group and a glycylglycine residue, which may confer enhanced biological activity and specificity compared to other coumarin derivatives. The combination of these structural features could result in unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H22N2O7/c1-2-3-4-12-7-19(26)28-15-8-13(5-6-14(12)15)27-11-17(23)20-9-16(22)21-10-18(24)25/h5-8H,2-4,9-11H2,1H3,(H,20,23)(H,21,22)(H,24,25)

InChI Key

LVQAGLKXWGXUOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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